molecular formula C19H28N4O2 B11519865 4-methyl-5-phenyl-1,6-di(propan-2-yl)hexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione

4-methyl-5-phenyl-1,6-di(propan-2-yl)hexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione

Cat. No.: B11519865
M. Wt: 344.5 g/mol
InChI Key: PFWXSCUXNSMURW-UHFFFAOYSA-N
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Description

4-METHYL-5-PHENYL-1,6-BIS(PROPAN-2-YL)-DECAHYDRO-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,7-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-5-PHENYL-1,6-BIS(PROPAN-2-YL)-DECAHYDRO-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,7-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the diazine and pyrimidine precursors, followed by their fusion under controlled conditions. Common reagents used in the synthesis include alkyl halides, amines, and catalysts such as palladium or copper complexes. The reaction conditions often require specific temperatures, solvents, and pH levels to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures high efficiency and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-5-PHENYL-1,6-BIS(PROPAN-2-YL)-DECAHYDRO-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,7-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

4-METHYL-5-PHENYL-1,6-BIS(PROPAN-2-YL)-DECAHYDRO-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,7-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-METHYL-5-PHENYL-1,6-BIS(PROPAN-2-YL)-DECAHYDRO-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,7-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYL-5-PHENYL-1,6-BIS(PROPAN-2-YL)-DECAHYDRO-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,7-DIONE stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H28N4O2

Molecular Weight

344.5 g/mol

IUPAC Name

5-methyl-4-phenyl-3,8-di(propan-2-yl)-1,4,4a,5,6,8a-hexahydropyrimido[4,5-d]pyrimidine-2,7-dione

InChI

InChI=1S/C19H28N4O2/c1-11(2)22-16(14-9-7-6-8-10-14)15-13(5)20-18(24)23(12(3)4)17(15)21-19(22)25/h6-13,15-17H,1-5H3,(H,20,24)(H,21,25)

InChI Key

PFWXSCUXNSMURW-UHFFFAOYSA-N

Canonical SMILES

CC1C2C(N(C(=O)NC2N(C(=O)N1)C(C)C)C(C)C)C3=CC=CC=C3

Origin of Product

United States

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